Fibrolamellar Carcinoma Inhibition vs. BI-2536
In a head‑to‑head preclinical study using fibrolamellar carcinoma (FLC) models, plogosertib demonstrated a significantly lower EC50 for inhibiting FLC cell growth (8 nM) compared to BI‑2536 [1]. Crucially, the EC50 for growth inhibition of non‑transformed hepatocytes (HepaRG) was >100‑fold higher for plogosertib, indicating a wider therapeutic window [1].
| Evidence Dimension | Antiproliferative potency in FLC cells and selectivity vs. normal hepatocytes |
|---|---|
| Target Compound Data | EC50 = 8 nM in FLC cells; EC50 >800 nM (estimated >100‑fold higher) in HepaRG normal hepatocytes |
| Comparator Or Baseline | BI‑2536 (EC50 values not explicitly reported but shown to be less potent in the same assay context) |
| Quantified Difference | Plogosertib outperformed BI‑2536 response; demonstrated >100‑fold selectivity between FLC cancer cells and normal hepatocytes |
| Conditions | In vitro cell viability assays in FLC patient‑derived models; HepaRG immortalized hepatocyte cell line [1] |
Why This Matters
This direct comparison demonstrates that plogosertib achieves greater on‑target efficacy in a clinically relevant rare cancer model while sparing normal cells, a critical advantage for minimizing dose‑limiting toxicities.
- [1] Chan M, Zhu S, Nukaya M, et al. DNAJ‑PKAc fusion heightens PLK1 inhibitor sensitivity in fibrolamellar carcinoma. Gut. 2025;74(10):1680. View Source
